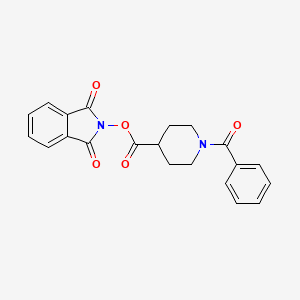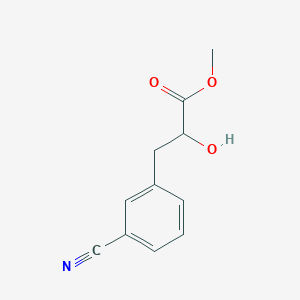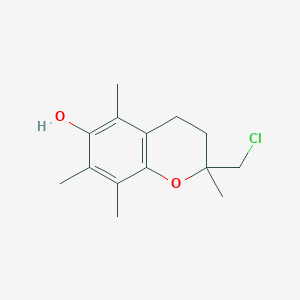![molecular formula C14H20ClNO2 B13571559 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a methoxy group and a spiro linkage between a benzopyran and a piperidine ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Spirocyclization: The spiro linkage is introduced by reacting the benzopyran intermediate with a piperidine derivative under specific conditions, such as the presence of a Lewis acid catalyst.
Methoxylation: The methoxy group is introduced through an O-methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride may involve optimized reaction conditions, such as:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Automated Synthesis: To ensure reproducibility and scalability.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in various biochemical processes, resulting in altered metabolic pathways.
Gene Expression Modulation: Influence on gene expression levels, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride can be compared with other similar compounds, such as:
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-pyrrolidine]hydrochloride: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-morpholine]hydrochloride: Contains a morpholine ring instead of a piperidine ring.
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-azepane]hydrochloride: Features an azepane ring instead of a piperidine ring.
The uniqueness of 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride lies in its specific spirocyclic structure and the presence of the methoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H20ClNO2 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
4-methoxyspiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-16-13-10-14(6-8-15-9-7-14)17-12-5-3-2-4-11(12)13;/h2-5,13,15H,6-10H2,1H3;1H |
InChI Key |
XLNLAUQUFDLITA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(CCNCC2)OC3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


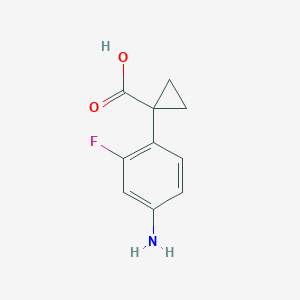
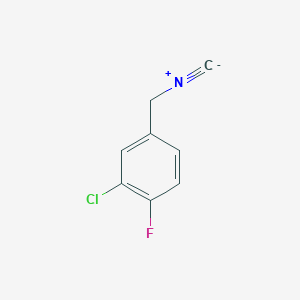
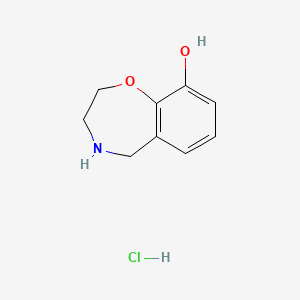
![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
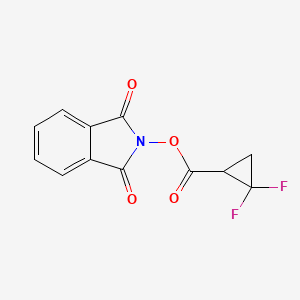
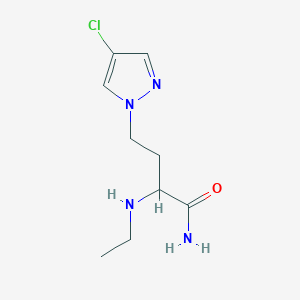
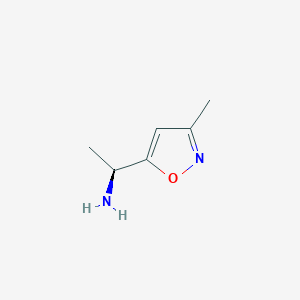
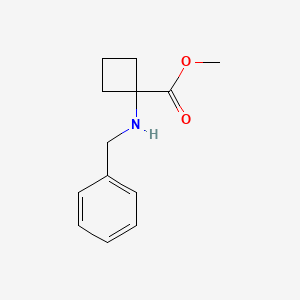
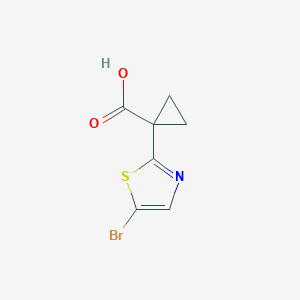
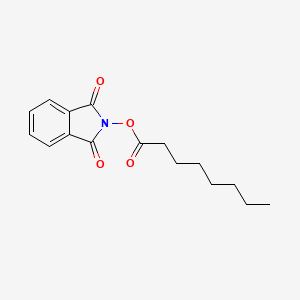
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
